molecular formula C17H16N4O8S2 B12983389 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl dimethanesulfonate

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl dimethanesulfonate

Cat. No.: B12983389
M. Wt: 468.5 g/mol
InChI Key: WHLOTIHITYKPNY-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bipyrimidine structure, which is functionalized with methoxyphenoxy and dimethanesulfonate groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the halogenation, etherification, cyclization, and chloro-substitution of ethyl malonate . The process begins with the chlorination of diethyl malonate to form 2-chloro diethyl malonate, followed by its reaction with hydroxyanisole to produce 2-(2-methoxyphenoxy) diethyl malonate. Subsequent steps include cyclization and chloro-substitution to yield the desired bipyrimidine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be efficient, cost-effective, and environmentally friendly, with high yields and minimal waste. The use of advanced reaction conditions and catalysts ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bipyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl dimethanesulfonate lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H16N4O8S2

Molecular Weight

468.5 g/mol

IUPAC Name

[5-(2-methoxyphenoxy)-6-methylsulfonyloxy-2-pyrimidin-2-ylpyrimidin-4-yl] methanesulfonate

InChI

InChI=1S/C17H16N4O8S2/c1-26-11-7-4-5-8-12(11)27-13-16(28-30(2,22)23)20-15(14-18-9-6-10-19-14)21-17(13)29-31(3,24)25/h4-10H,1-3H3

InChI Key

WHLOTIHITYKPNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OS(=O)(=O)C)C3=NC=CC=N3)OS(=O)(=O)C

Origin of Product

United States

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